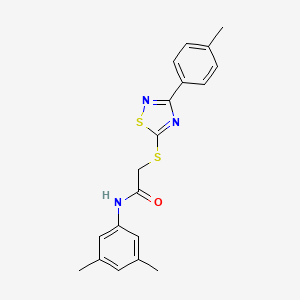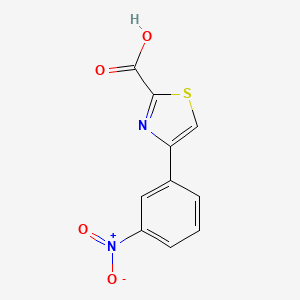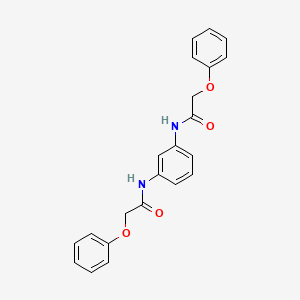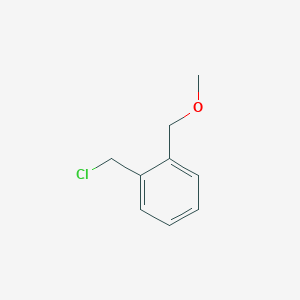![molecular formula C20H19N3O2S B2592866 N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide CAS No. 898422-51-0](/img/structure/B2592866.png)
N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and ring systems. The oxadiazole ring is planar due to the sp2 hybridization of its atoms, and it would contribute to the overall conjugation and stability of the molecule . The tetrahydronaphthalene ring system would have a rigid, three-dimensional structure .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the different functional groups present. The oxadiazole ring is generally stable but can participate in reactions with nucleophiles or electrophiles under certain conditions . The methylsulfanyl group could potentially be oxidized to a sulfoxide or sulfone . The tetrahydronaphthalene ring system could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. It would likely be a solid at room temperature, with a relatively high melting point due to the presence of the aromatic ring systems . It would likely be soluble in organic solvents but not very soluble in water due to its largely nonpolar structure .科学的研究の応用
Synthesis and Characterization
Research efforts have been directed towards synthesizing and characterizing derivatives of 1,3,4-oxadiazoles, focusing on their structural and chemical properties. For instance, the study by Salahuddin et al. (2014) delves into the synthesis of 1,3,4-oxadiazole derivatives and their in vitro anticancer evaluation, demonstrating significant activity on breast cancer cell lines (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).
Biological Evaluation
Several studies have evaluated the biological activities of these compounds, including their anticancer, antidiabetic, antimicrobial, and antioxidant potentials. For example, Lalpara et al. (2021) synthesized N-substituted-6-methyl-4-{4-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methoxyphenyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides and assessed their in vitro antidiabetic activity, revealing promising α-amylase inhibition (Lalpara, Vachhani, Hadiyal, Goswami, & Dubal, 2021).
Anticancer Activities
Compounds derived from N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide have shown promising results in anticancer evaluations. The study by Faheem (2018) on the computational and pharmacological potential of 1,3,4-oxadiazole and pyrazole novel derivatives revealed that some compounds exhibited moderate inhibitory effects in assays related to toxicity assessment, tumor inhibition, and anti-inflammatory actions (Faheem, 2018).
Antimicrobial and Antioxidant Properties
Research by Karanth et al. (2019) on 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives highlighted their synthesis and characterization, demonstrating good antimicrobial activity against Staphylococcus aureus and potent antioxidant activity, indicating their potential for therapeutic applications (Karanth, Narayana, Sarojini, Kumar, & Byrappa, 2019).
将来の方向性
Future research on this compound could involve studying its synthesis, properties, and potential applications. It could be tested for various biological activities to see if it has potential as a therapeutic agent. Additionally, its physical and chemical properties could be studied in more detail to better understand its behavior and reactivity .
特性
IUPAC Name |
N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c1-26-17-10-8-14(9-11-17)19-22-23-20(25-19)21-18(24)16-7-6-13-4-2-3-5-15(13)12-16/h6-12H,2-5H2,1H3,(H,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKZGQPRKSVRMCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC4=C(CCCC4)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

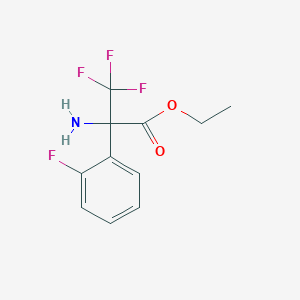
![Methyl (Z)-2-hydroxy-3-[4-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B2592784.png)
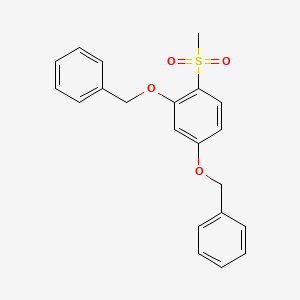
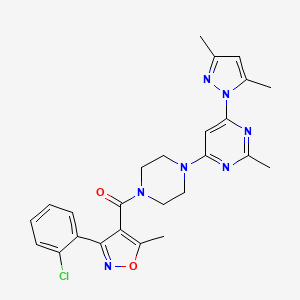
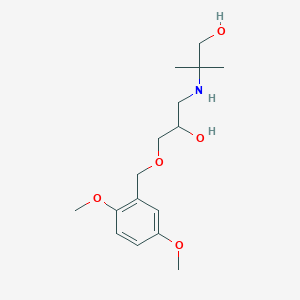
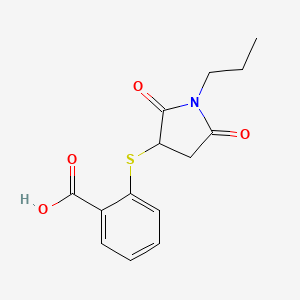
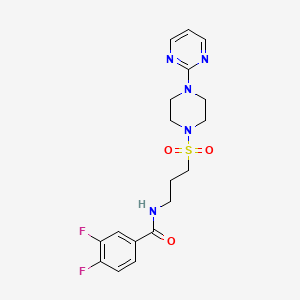
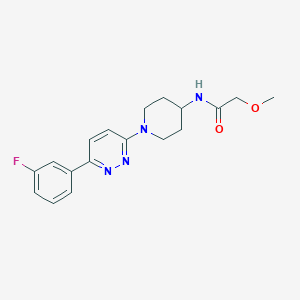
![6-Bromo-2-methoxypyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride](/img/structure/B2592798.png)
![(3-Chloro-5-fluorophenyl)-[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methanone](/img/structure/B2592799.png)
